molecular formula C17H31N3O2 B1229143 Palustrine CAS No. 22324-44-3

Palustrine

Cat. No.: B1229143
CAS No.: 22324-44-3
M. Wt: 309.4 g/mol
InChI Key: YBZUGUWOQLUNKD-TUOGLVOQSA-N
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Chemical Reactions Analysis

Types of Reactions

Palustrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Palustrine has several scientific research applications, including:

    Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic routes.

    Medicine: Investigated for its potential pharmacological properties, although its toxicity limits its use.

    Industry: Limited industrial applications due to its toxicity, but it can be used in research and development of new chemical processes.

Mechanism of Action

The mechanism of action of palustrine involves its interaction with molecular targets in biological systems. It is known to interfere with cellular processes, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular metabolism.

Comparison with Similar Compounds

Palustrine is unique among piperidine alkaloids due to its high toxicity and specific structure. Similar compounds include:

    Coniine: Another piperidine alkaloid found in poison hemlock, known for its toxic effects.

    Lobeline: A piperidine alkaloid found in Lobelia inflata, used in smoking cessation treatments.

    Piperine: An alkaloid found in black pepper, known for its pungent taste and potential health benefits.

This compound stands out due to its specific toxic effects and limited applications compared to these similar compounds.

Properties

CAS No.

22324-44-3

Molecular Formula

C17H31N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(13S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one

InChI

InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15?,16+/m1/s1

InChI Key

YBZUGUWOQLUNKD-TUOGLVOQSA-N

SMILES

CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O

Isomeric SMILES

CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O

Canonical SMILES

CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O

Synonyms

palustrine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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